Orgaran-heparan sulfate, also known as danaparoid sodium, is a low molecular weight heparinoid derived from porcine intestinal mucosa. It is classified as an anticoagulant and antithrombotic agent, primarily utilized to prevent and treat thromboembolic disorders. The compound consists mainly of heparan sulfate, along with smaller amounts of dermatan sulfate and chondroitin sulfate. The average molecular weight of heparan sulfate in Orgaran ranges from 4,000 to 8,000 Daltons, with its components exhibiting varying affinities for antithrombin .
Orgaran is sourced from porcine intestinal mucosa, where it is extracted as a mixture of glycosaminoglycans. It is classified under the therapeutic category of anticoagulants due to its ability to inhibit thrombin generation through multiple mechanisms. The primary components include:
The synthesis of heparan sulfate, including its use in Orgaran, can be achieved through several methods:
Heparan sulfate consists of a linear chain of repeating disaccharide units primarily composed of:
The structural variability arises from the degree and position of sulfation on these units. The most common disaccharide unit features a β1→4 linkage between glucuronic acid and N-acetylglucosamine .
Heparan sulfate undergoes various chemical reactions during its biosynthesis:
These modifications are critical for the biological activity of heparan sulfate, influencing its interaction with proteins involved in coagulation and cell signaling .
The anticoagulant action of Orgaran-heparan sulfate occurs through:
The anti-factor Xa to anti-IIa activity ratio is notably high (greater than 20:1), indicating a preferential action against Factor Xa compared to thrombin .
Relevant analytical techniques for characterization include nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the structure and composition of heparan sulfate components within Orgaran .
Orgaran-heparan sulfate is primarily used in clinical settings for:
Danaparoid sodium emerged from strategic efforts to develop heparin alternatives following recognition of heparin-induced thrombocytopenia (HIT) as a life-threatening complication. First approved in the Netherlands (1991) for thromboembolism prevention, it received subsequent approvals for HIT treatment (1994) and disseminated intravascular coagulation in Japan (2001) [9]. Clinical adoption accelerated when studies demonstrated its cross-reactivity rate of only 5.2–7.6% with HIT antibodies, significantly lower than low molecular weight heparins (approximately 20–40%) [2]. This pharmacological distinction established danaparoid as a vital option for patients with confirmed or suspected HIT who required non-heparin anticoagulation [2] [5].
Table 1: Key Milestones in Danaparoid Sodium Development | Year | Development Milestone | Significance | |----------|----------------------------|------------------| | 1977 | Initial development as heparin alternative | First heparinoid targeting heparin-intolerant patients | | 1991 | Approval for VTE prophylaxis (Netherlands) | Established surgical thromboprophylaxis utility | | 1994 | Licensing for HIT treatment (Multiple countries) | Provided life-saving alternative for immune HIT | | 2001 | Approval for DIC treatment (Japan) | Expanded applications to coagulation disorders |
The structural foundation of danaparoid differs fundamentally from heparin. While pharmaceutical heparin consists of highly sulfated glycosaminoglycan chains rich in tri-sulfated disaccharides (IdoA2S-GlcNS6S), danaparoid features predominantly heparan sulfate chains with lower sulfation density and higher structural heterogeneity [3] [8]. Critically, danaparoid contains:
Functionally, these compositional differences translate to altered protein-binding specificity. Danaparoid exerts anticoagulation primarily through antithrombin-mediated factor Xa inhibition, with minimal direct thrombin inhibition (anti-Xa:anti-IIa ratio >22:1) [2] [5]. Additionally, its heparan sulfate components uniquely disrupt platelet factor 4-heparin complexes, potentially mitigating HIT pathogenesis through immunomodulatory mechanisms absent in heparin [2].
This analysis addresses significant knowledge gaps in danaparoid research:
Theoretical frameworks must integrate polyelectrolyte theory (charge distribution patterns), glycan network biology (multi-target engagement), and structural thermodynamics (conformational flexibility upon protein binding) to advance danaparoid optimization [3] [6].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0